![molecular formula C21H18FN3S B2932555 2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207015-05-1](/img/structure/B2932555.png)
2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
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Description
2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a pyrazolopyrazine derivative that has shown promising results in various studies.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity: Compounds structurally related to pyrazolo[1,5-a]pyrazine have been synthesized and evaluated for their anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have shown significant antitumor activity against human breast adenocarcinoma cell lines, suggesting potential applications in developing new anticancer agents (Abdellatif et al., 2014).
- Antimicrobial Activity: Research on chalcones, pyrazolines, and pyrimidinethiones derivatives has highlighted their potential as antibacterial agents, indicating the versatility of pyrazole-based compounds in addressing bacterial infections (Solankee & Patel, 2004).
- Anti-inflammatory and Analgesic Activities: Studies have also shown that pyrazole derivatives exhibit anti-inflammatory and analgesic properties, suggesting their usefulness in developing new treatments for inflammation and pain management (Khalifa & Abdelbaky, 2008).
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(3-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJOKIGUDZPNHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine |
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